molecular formula C8H5F3N2OS B562764 Riluzole-13C,15N2 CAS No. 1215552-03-6

Riluzole-13C,15N2

Cat. No. B562764
CAS RN: 1215552-03-6
M. Wt: 237.175
InChI Key: FTALBRSUTCGOEG-VUJIMZNRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Riluzole-13C,15N2 is the 13C and 15N labeled version of Riluzole . Riluzole is an anticonvulsant agent and belongs to the family of use-dependent Na+ channel blocker which can also inhibit GABA uptake with an IC50 of 43 μM .


Molecular Structure Analysis

The molecular formula of Riluzole-13C,15N2 is C7[13C]H5F3[15N]2OS . The structure includes a benzothiazole ring and a trifluoromethoxy group .


Physical And Chemical Properties Analysis

Riluzole-13C,15N2 is a solid substance . It’s soluble in chloroform and methanol . The molecular weight is 237.2 .

Safety and Hazards

The safety data sheet for Riluzole-13C,15N2 indicates that it’s classified as a dangerous good for transport and may be subject to additional shipping charges . It’s intended for research use only and not for use in humans or animals .

Future Directions

Riluzole-13C,15N2 is intended for use as an internal standard for the quantification of riluzole by GC- or LC-MS . This suggests that it could be used in future research to better understand the pharmacokinetics and metabolism of Riluzole.

  • Russak EM, et al. discussed the impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals .
  • He Y, et al. studied how the neuroprotective agent riluzole potentiates postsynaptic GABA (A) receptor function .
  • Thompson JM, et al. explored how small-conductance calcium-activated potassium (SK) channels in the amygdala mediate pain-inhibiting effects of clinically available riluzole in a rat model of arthritis pain .

Mechanism of Action

Target of Action

Riluzole-13C,15N2 is a labeled variant of Riluzole . Riluzole primarily targets glutamate receptors and voltage-dependent sodium channels . Glutamate is the primary excitatory neurotransmitter in the nervous system, and its excessive release can lead to neuronal damage . Sodium channels play a crucial role in the generation and propagation of action potentials in neurons .

Mode of Action

Riluzole-13C,15N2, like Riluzole, acts by blocking the presynaptic release of glutamate , thereby indirectly antagonizing glutamate receptors . It also inactivates neuronal voltage-gated sodium channels . These actions help to reduce the excitotoxic effects caused by excessive glutamate release .

Biochemical Pathways

Riluzole’s action on glutamate receptors and sodium channels affects several biochemical pathways. It has been reported to directly inhibit the kainate and NMDA receptors . Additionally, it has been shown to potentiate GABA A receptors postsynaptically via an allosteric binding site . The exact interaction of riluzole with glutamate receptors remains controversial .

Pharmacokinetics

Riluzole has a bioavailability of approximately 60±18% . It is primarily metabolized in the liver by the CYP1A2 enzyme and has an elimination half-life of 9–15 hours . About 90% of the drug is excreted in the urine .

Result of Action

Riluzole’s action results in neuroprotective effects in various experimental models of neuronal injury involving excitotoxic mechanisms . It suppresses glutamate-induced seizures in rats and displays neuroprotective effects in hypoxic animals .

Action Environment

The action of Riluzole-13C,15N2, like Riluzole, can be influenced by environmental factors. For instance, the presence of food can result in a 15% reduction in the area under the curve and a 45% reduction in maximum serum concentration . Therefore, the timing of drug administration relative to meals can significantly impact its efficacy .

properties

IUPAC Name

6-(trifluoromethoxy)-1,3-benzothiazol-2-(15N)amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5/h1-3H,(H2,12,13)/i7+1,12+1,13+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTALBRSUTCGOEG-VUJIMZNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1OC(F)(F)F)S[13C](=[15N]2)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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